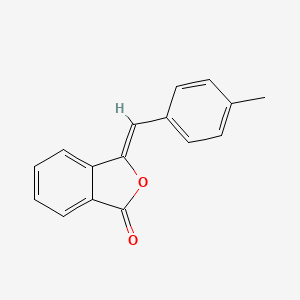

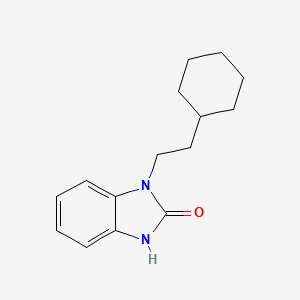

3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one, has been explored through various methods. A palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source is notable for producing various benzofuran derivatives in moderate to good yields (Hao Li et al., 2017). Similarly, a palladium-catalyzed dearomative arylation/oxidation reaction has been used for synthesizing benzofuran-3(2H)-one derivatives, highlighting an efficient preparation route for these compounds (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of 3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one and related compounds has been characterized using various spectroscopic methods. X-ray diffraction studies have provided insights into the crystalline structures, revealing details such as Z conformation around the C=C double bond for related compounds (Ajay Kumar Kariyappa et al., 2016).

Chemical Reactions and Properties

The reactivity of benzofuran derivatives is influenced by their molecular structure. The electrophilic and nucleophilic sites within the molecule dictate its participation in various chemical reactions. For instance, the oxidative Pd-catalysed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols to form benzofuran derivatives demonstrates the compound's ability to undergo complex transformations (A. Bacchi et al., 2004).

Physical Properties Analysis

The physical properties of 3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one, such as melting point, boiling point, and solubility, are determined by its molecular structure. The crystal structure analysis provides insights into the compound's solid-state properties and intermolecular interactions, which are crucial for understanding its behavior in different solvents and conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the utilization of benzofuran derivatives in synthetic chemistry. Studies on the electrochemical behavior and synthetic applications underline the versatility of benzofuran compounds in organic synthesis and potential applications in materials science (A. B. Moghaddam et al., 2006).

Applications De Recherche Scientifique

Electrochemical Synthesis

The electrochemical study of certain benzofuran derivatives showcases their potential in electrochemical synthesis. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has led to the formation of benzofuran derivatives. This method offers a novel approach to synthesizing benzofuran derivatives with applications in various fields, including materials science and pharmaceuticals (Moghaddam et al., 2006).

Novel Synthesis Methods

The total synthesis of benzofuran derivatives from natural sources has been documented, indicating their importance in natural product chemistry and drug discovery. For example, the synthesis of 2-isopropyliden-2H-benzofuran-3-one from Verbesina luetzelburgii highlights the chemical diversity and potential biological activities of benzofuran compounds (Pergomet et al., 2017).

Catalytic Applications

Palladium-catalyzed methods have been developed for the synthesis of benzofuran-2(3H)-ones, demonstrating the utility of 3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one and its derivatives in organic synthesis and potentially in the development of new materials and pharmaceuticals (Li et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research into benzofuran derivatives has revealed their antimicrobial and anti-inflammatory activities. These findings are crucial for the development of new therapeutics against various diseases. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been studied for its potential antimicrobial activity, indicating the broad applicability of benzofuran derivatives in biomedical research (Kariyappa et al., 2016).

Material Science and Photophysics

Benzofuran compounds have also found applications in material science and photophysics, as illustrated by the study of their vibrational and electronic absorption spectra. Such research underpins the development of new materials with specific optical properties for use in electronic devices, sensors, and other technologies (Veeraiah et al., 2012).

Propriétés

IUPAC Name |

(3Z)-3-[(4-methylphenyl)methylidene]-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLSWFOHDJRUGQ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)